P15 -

P15

Catalog Number: EVT-244967
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Classification and Sources
  1. P15 Protein: This protein is a structural component of the African swine fever virus and plays a critical role in the virus's life cycle. It is classified as a viral protein involved in the assembly and stability of the viral core shell .
  2. Geomyces pannorum P15: This strain is a psychrophilic fungus capable of utilizing organophosphonates, specifically phosphonoacetic acid, as a phosphorus source. It belongs to the genus Geomyces and has been studied for its unique metabolic capabilities under low-temperature conditions .
Synthesis Analysis

Methods and Technical Details

  1. P15 Protein Synthesis: The synthesis of the P15 protein typically involves recombinant DNA technology, where the gene encoding P15 is cloned into an expression vector and expressed in a suitable host, such as Drosophila S2 cells. The protein is then purified using techniques like gel filtration chromatography, which helps isolate it from other cellular components .
  2. Geomyces pannorum P15 Cultivation: The fungal strain is cultivated on Czapek-Dox agar, which provides essential nutrients for growth. Its ability to utilize phosphonoacetic acid was demonstrated through cultivation experiments that assessed growth rates under varying phosphorus conditions .
Molecular Structure Analysis

Structure and Data

  1. P15 Protein Structure: The crystal structure of the P15 protein has been resolved to a resolution of 2.6 Å using single-wavelength anomalous dispersion methods. The protein forms a hexameric structure resembling a three-blade propeller, stabilized by disulfide bonds and electrostatic interactions among adjacent monomers .
  2. Geomyces pannorum P15 Characteristics: The molecular structure of this fungal strain includes filamentous hyphae that enable nutrient absorption from its environment. Genetic sequencing has confirmed its classification within the Geomyces genus based on its ribosomal DNA sequences .
Chemical Reactions Analysis

Reactions and Technical Details

  1. P15 Protein Interactions: In the context of viral assembly, P15 interacts with other structural proteins within the African swine fever virus core shell, facilitating the encapsidation of viral nucleic acids and stabilizing the mature virus particle during assembly .
  2. Fungal Metabolism: The Geomyces pannorum P15 strain exhibits unique metabolic pathways that allow it to cleave carbon-phosphorus bonds in phosphonoacetic acid, utilizing it as a sole phosphorus source without releasing inorganic phosphate into the environment .
Mechanism of Action

Process and Data

  1. P15 Protein Mechanism: The mechanism by which P15 functions involves its dual role in membrane association and DNA binding during the viral infectious cycle. It aids in stabilizing the viral core shell and potentially interacts with host cell components to facilitate infection .
  2. Geomyces pannorum Metabolic Process: The utilization of phosphonoacetic acid by Geomyces pannorum P15 occurs through enzymatic pathways that are temperature-dependent, allowing it to thrive in cold environments while metabolizing organophosphonates effectively .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

  1. P15 Protein Properties: The P15 protein is soluble and exhibits characteristics typical of structural proteins involved in viral assembly, including oligomerization properties that are crucial for its function within the virus .
  2. Geomyces pannorum Properties: As a psychrophilic organism, Geomyces pannorum P15 demonstrates unique adaptations that allow it to grow at low temperatures, with specific metabolic pathways enabling it to utilize organophosphonates efficiently under these conditions .
Applications

Scientific Uses

  1. P15 Protein Applications: Understanding the structure and function of the P15 protein has implications for developing antiviral strategies against African swine fever virus infections, potentially aiding in vaccine development or therapeutic interventions .
  2. Geomyces pannorum Applications: The ability of Geomyces pannorum P15 to degrade organophosphonates presents opportunities for bioremediation applications in contaminated environments, particularly in cold ecosystems where traditional microbial degradation processes may be less effective .
Molecular Mechanisms of P15 Activity

Proteolytic Functions of P15-Associated Domains

P15 proteins exhibit diverse proteolytic functions through specialized domains. The avian myeloblastosis virus p15-associated protease functions as a thiol protease with papain-like activity, cleaving denatured substrates like bovine serum albumin and casein optimally at pH 5.7. Biochemical studies confirm its co-purification with p15 and inhibition by class-specific protease inhibitors, indicating its role in viral polyprotein processing [4]. In contrast, the human p15PAF (PCNA-associated factor) lacks intrinsic proteolytic activity but regulates DNA replication/repair by modulating the sliding clamp activity of proliferating cell nuclear antigen (PCNA). Its central PIP-box (PCNA-interacting peptide) motif (residues 62-69: QKGIGEFF) binds PCNA with high affinity (Kd ≈ 1.1 µM), facilitating clamp function during DNA synthesis [5]. Tumor suppressor p15INK4b operates through cyclin-dependent kinase (CDK) inhibition rather than proteolysis, using ankyrin repeats to sterically block CDK4/6 activation [1].

Table 1: Proteolytic Functions of P15 Variants

P15 VariantProtease ClassKey Domains/MotifsBiological Function
Viral p15 (AMV)Thiol proteaseCatalytic pocketCleavage of viral polyproteins (e.g., Pr76)
p15PAFNon-proteolyticPIP-box (62-QKGIGEFF-69)PCNA binding for DNA processivity
p15INK4bKinase inhibitorAnkyrin repeatsCDK4/6 inhibition and cell cycle arrest

Role in RNA Substrate Recognition and Cleavage Specificity

p15PAF demonstrates RNA-binding capacity through its intrinsically disordered N-terminal tail (residues 1–31), which binds DNA/RNA via electrostatic interactions with conserved basic residues (e.g., R14-K15 cluster). This domain, distinct from its PIP-box, enables simultaneous interaction with PCNA and nucleic acids. NMR relaxation studies reveal reduced flexibility in these residues upon nucleic acid binding (ΔR2 > 4 s–1), suggesting stabilization of the disordered tail upon substrate engagement [5]. In viral systems, the p15 FAST (fusion-associated small transmembrane) protein lacks direct RNA cleavage activity but relies on its proline-rich motif (PPAPPP; residues 10–15) for membrane fusion. Alanine substitutions disrupting this motif abrogate fusion kinetics by impairing ectodomain-membrane interactions [2].

Table 2: RNA/DNA Recognition Motifs in P15 Proteins

DomainSequence/StructureRecognition SpecificityFunctional Consequence
p15PAF N-terminal tailDisordered (R14-K15-P19)Phosphate backbone of dsDNA/ssRNAAnchors PCNA-DNA ternary complex
Viral p15 FAST ectodomainPPII helix (PPAPPP)Lipid membranesMediates liposome aggregation and fusion

Structural Basis of P15-Mediated Catalytic Activity

The p15PAF–PCNA complex structure (PDB: 4X9J) reveals a tripartite binding mechanism:

  • Front-face engagement: The PIP-box 310-helix (I65-F67) occupies PCNA’s hydrophobic pocket via van der Waals contacts with residues I28, L47, and F250 [5].
  • Ring penetration: Unlike canonical PIP-box ligands, p15PAF’s linker (residues 50–58) traverses PCNA’s inner ring (diameter: ~35 Å), positioning the N-terminus near the back-face exit.
  • Terminal dynamics: N/C-termini remain disordered but exhibit transient contacts with PCNA’s outer surface, as evidenced by NMR CSPs (Δδ > 0.1 ppm) [5].

This architecture supports a "flexible drag" model where p15PAF slows PCNA sliding along DNA, facilitating polymerase switching during translesion synthesis. Mutagenesis of the PIP-box phenylalanine (F69A) reduces binding affinity 33-fold, confirming its critical role in complex stability [5]. For viral p15 proteases, catalytic residues remain undefined, but the enzyme requires homodimerization for activity, with p15 subunits cooperating in substrate binding [4].

Table 3: Key Structural Interactions in p15PAF–PCNA Complex

Interaction RegionPCNA Residuesp15PAF ResiduesInteraction Type
Hydrophobic pocketI28, L47, F250I65, F66, F67Van der Waals contacts
IDCL interfaceS61, G127Q62, G63Hydrogen bonding
C-terminal β-strandE232, K234S68, K69Electrostatic attraction

Interaction Dynamics with Viral Polyprotein Precursors

Avian retroviral p15 associates with a viral protease to cleave the gag-pol polyprotein precursor Pr76. Immunoprecipitation studies show p15 co-purifies with proteolytic activity that cleaves Pr76 into mature matrix (MA), capsid (CA), and nucleocapsid (NC) proteins. Antibodies against p15 inhibit this cleavage, confirming its role as a protease cofactor [4]. The p15–protease complex exhibits substrate specificity for denatured proteins, suggesting conformational constraints regulate precursor processing. Kinetic analyses reveal a two-step binding mechanism: initial myristoylation-dependent membrane recruitment followed by polyproline helix-mediated membrane insertion [2] [4]. In orthoreoviruses, p15 FAST proteins oligomerize via transmembrane domains to promote cell-cell fusion, though this represents a non-proteolytic function [2].

Epigenetic Modulation via CpG Island Hypermethylation

The p15INK4b tumor suppressor is epigenetically silenced in acute myeloid leukemia (AML) and myelodysplastic syndromes through CpG island hypermethylation. This inactivation occurs independently of genetic mutations and correlates with disease progression. Mechanistically, methyl-CpG-binding proteins (e.g., MeCP2) recruit histone deacetylases (HDACs) to the p15 promoter, condensing chromatin and blocking transcription factor access [1] [7]. The miR-99 family (miR-99a, -99b, -100) indirectly regulates p15 expression by targeting epigenetic modifiers like SMARCA5 (chromatin remodeler) and SUV39H1 (histone methyltransferase). Downregulation of miR-99a in AML elevates SUV39H1, enhancing H3K9me3 marks at the p15 locus [7]. Demethylating agents (e.g., azacitidine) reverse this silencing, restoring p15-mediated cell cycle control.

Table 4: Epigenetic Regulators of p15INK4b

Epigenetic MechanismRegulatory FactorEffect on p15INK4bAssociated Cancers
DNA methylationDNMT3APromoter hypermethylationAML, colorectal cancer
Histone methylationSUV39H1 (H3K9me3)Chromatin compactionAML, glioblastoma
miRNA regulationmiR-99aTargets SUV39H1 mRNAAML, prostate cancer

Properties

Product Name

P15

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.